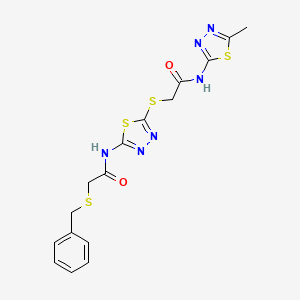
N-(4-Fluoro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, also known as FPSB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a particular enzyme, making it a promising candidate for various applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Synthesis and Structural Analogues
N-(4-Fluoro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is part of a class of compounds with significant potential in medicinal chemistry. Research indicates that structural analogues, such as 2-phenylpyrroles, synthesized as conformationally restricted analogues of substituted benzamides like sultopride, have shown potent activity. For instance, these analogues have maintained dopamine antagonistic activity, indicating their potential use in developing antipsychotic medications with reduced side effects (van Wijngaarden et al., 1987). Similarly, the synthesis and characterization of meta-linked polyamides containing sulfone, ether, and ketone linkages reveal the compound's versatility in material science, suggesting its potential utility in creating high-performance polymers with desirable thermal and mechanical properties (Pasquale & Recca, 1998).
Neurological Applications
Investigations into compounds structurally related to N-(4-Fluoro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide have provided insights into neurological applications. For example, studies on serotonin 1A receptors in Alzheimer's disease patients using a selective serotonin 1A molecular imaging probe highlight the potential for these compounds in diagnosing and understanding neurological diseases (Kepe et al., 2006).
Chemical and Material Science
In chemical and material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been achieved. These polymers exhibit high glass transition temperatures and thermal stability, indicating their potential use in advanced materials applications (Liu et al., 2013). Additionally, the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrate the compound's relevance in the development of new polymers with enhanced properties (Hsiao & Huang, 1997).
Potential Anticancer Applications
Research on phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, which are structurally related to N-(4-Fluoro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, has led to the identification of compounds with potent enzyme and cellular activity. These findings suggest potential applications in cancer treatment (Penning et al., 2010).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWRLSJWNKUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332425 |
Source


|
| Record name | N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
CAS RN |
315240-62-1 |
Source


|
| Record name | N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((2,3-dihydro-1H-inden-1-yl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753880.png)
![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)

![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)
![3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2753886.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B2753887.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)

![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)
